molecular formula C15H20N4O2 B1425031 tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 1283108-06-4

tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

Cat. No.: B1425031
CAS No.: 1283108-06-4
M. Wt: 288.34 g/mol
InChI Key: RPCSBHXTZXQRBF-UHFFFAOYSA-N
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Description

Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.

    Agriculture: The compound is explored for use as a pesticide or herbicide, leveraging the triazole ring’s known activity against various pests.

    Materials Science: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate typically involves the reaction of a triazole derivative with tert-butyl chloroformate. The general synthetic route can be summarized as follows:

    Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via substitution reactions using appropriate reagents.

    Carbamate Formation: The final step involves the reaction of the triazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which forms the core structure.

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar structure.

Uniqueness

Tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is unique due to the specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

tert-butyl N-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11-17-18-13(10-16-14(20)21-15(2,3)4)19(11)12-8-6-5-7-9-12/h5-9H,10H2,1-4H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCSBHXTZXQRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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